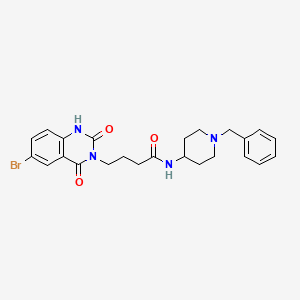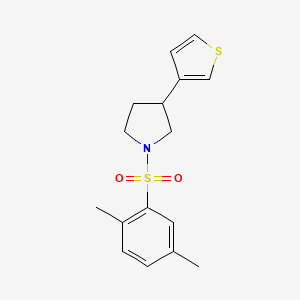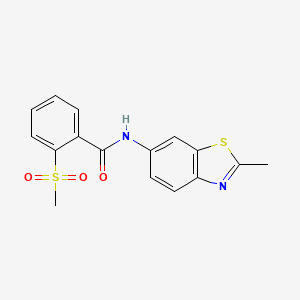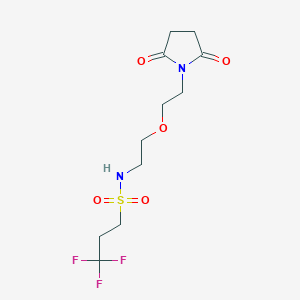
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3,3,3-trifluoropropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3,3,3-trifluoropropane-1-sulfonamide is a useful research compound. Its molecular formula is C11H17F3N2O5S and its molecular weight is 346.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis and Chemical Properties
Sulfonamides, such as those derived from reactions involving fluorinated sulfonamides or similar structures, play significant roles in organic synthesis. For instance, the divergent chemical synthesis of prolines bearing fluorinated one-carbon units showcases the utility of sulfonamides in creating complex organic molecules with potential pharmacological applications (R. Nadano, Y. Iwai, Takashi Mori, J. Ichikawa, 2006). Such methodologies are crucial for developing new drugs and understanding biological processes.
Environmental Science and Toxicology
In the field of environmental science, sulfonamide compounds, particularly those related to perfluoroalkyl substances (PFAS), have been studied for their environmental fate, biotransformation, and potential toxicity. Research on N-ethyl perfluorooctane sulfonamide (N-EtFOSA), for example, explores its uptake, translocation, and biotransformation in plants, providing insight into how such compounds might move through and impact ecosystems (Shuyan Zhao et al., 2018). Understanding these processes is crucial for assessing environmental risks and developing strategies to mitigate pollution.
Drug Development and Pharmacology
In drug development, sulfonamides have been explored for their potential as ligands for various receptors, offering pathways to treat complex diseases. For example, N-alkylated arylsulfonamides have been investigated for their selectivity towards the 5-HT7 receptor, demonstrating the potential for developing new antidepressant and cognitive-enhancing therapies (V. Canale et al., 2016). Such research highlights the therapeutic potential of sulfonamide derivatives in central nervous system disorders.
特性
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3,3,3-trifluoropropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O5S/c12-11(13,14)3-8-22(19,20)15-4-6-21-7-5-16-9(17)1-2-10(16)18/h15H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIYDIWRFLJUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

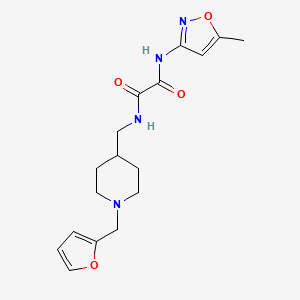
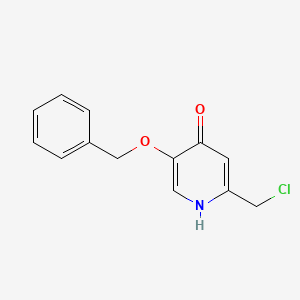

![1-benzyl-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2729869.png)
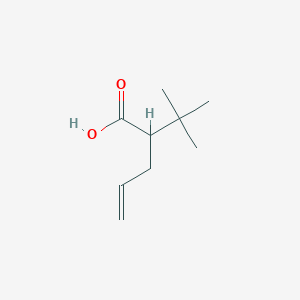
![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2729871.png)
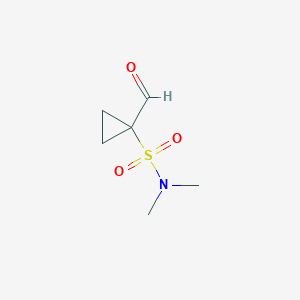
![5-((3-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729873.png)
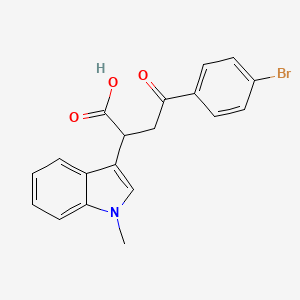
![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B2729876.png)
![N-(3-ethoxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2729878.png)
